4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid

Catalog No.
S13822866
CAS No.
M.F
C9H10N4O2
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-...

Product Name

4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

4-methyl-1-(1-methylpyrazol-4-yl)pyrazole-3-carboxylic acid

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C9H10N4O2/c1-6-4-13(11-8(6)9(14)15)7-3-10-12(2)5-7/h3-5H,1-2H3,(H,14,15)

InChI Key

MMVIDMSLGYCNBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CN(N=C2)C

4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the class of pyrazoles, characterized by a carboxylic acid functional group and multiple methyl substitutions. Its chemical formula is C9H10N4O2C_9H_{10}N_4O_2, and it has a molecular weight of approximately 206.2 g/mol. The compound features a unique structure that includes two pyrazole rings connected by a carbon chain, with one of the pyrazoles bearing a methyl group and the other having a carboxylic acid substituent. This structural arrangement contributes to its potential biological activity and chemical reactivity.

Typical of carboxylic acids and pyrazoles. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, resulting in the formation of a pyrazole derivative.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid may exhibit significant biological activities, including:

  • Antimicrobial properties: Similar compounds in the pyrazole class have shown effectiveness against various bacterial strains.
  • Anti-inflammatory effects: Some studies suggest that derivatives of pyrazoles can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Anticancer activity: Preliminary studies indicate that certain pyrazole derivatives may possess anticancer properties, warranting further investigation into their mechanisms.

Several synthesis methods have been reported for producing 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid, including:

  • Condensation Reactions: This method involves the reaction of 1-methylpyrazole with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
  • Cyclization Reactions: Utilizing pre-functionalized pyrazole intermediates, cyclization can yield the target compound through controlled reaction conditions.
  • Nitration followed by hydrolysis: Starting from 1-methylpyrazole, nitration followed by hydrolysis can lead to the formation of the desired carboxylic acid.

The unique structure and properties of 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid make it suitable for various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Agricultural Chemicals: May serve as a precursor for developing agrochemicals with antifungal or herbicidal properties.
  • Material Science: The compound could be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid have focused on its binding affinity with biological targets:

  • Protein Binding: Research has indicated that this compound may bind to specific proteins involved in metabolic pathways, potentially influencing their activity.
  • Drug

Several compounds share structural similarities with 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-MethylpyrazoleC5H6N2C_5H_6N_2Basic structure without carboxyl group; used as a building block in organic synthesis.
3-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpyrazoleC8H10N4O2C_8H_{10}N_4O_2Similar structure but with an ethyl group; potential variations in biological activity.
4-MethylpyrazoleC5H6N2C_5H_6N_2Lacks the second pyrazole ring; simpler structure with different reactivity patterns.

The uniqueness of 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid lies in its dual pyrazole framework and the presence of a carboxylic acid group, which enhances its potential reactivity and biological activity compared to similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.08037557 g/mol

Monoisotopic Mass

206.08037557 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types